Cyclohexanemethanol, 4-((ethenyloxy)methyl)-
Description
Chemical Identity and Purity Cyclohexanemethanol, 4-((ethenyloxy)methyl)- (CAS 114651-37-5) is a cyclohexane derivative with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . It is characterized by an ethenyloxy methyl substituent at the 4-position of the cyclohexane ring. Purity analysis via GC/MS revealed two isomers constituting 96.07% of the compound, with minor impurities such as 1,4-cyclohexanedimethanol (1.21%) .
Properties
IUPAC Name |
[4-(ethenoxymethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h2,9-11H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRGAWUQFOBNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029575 | |
| Record name | {4-[(Ethenyloxy)methyl]cyclohexyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114651-37-5 | |
| Record name | 4-[(Ethenyloxy)methyl]cyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114651-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanemethanol, 4-((ethenyloxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114651375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, 4-[(ethenyloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | {4-[(Ethenyloxy)methyl]cyclohexyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It is known to be used as a reagent in the synthesis of acetic acid esters by catalytic oxidation of vinyl ethers with aqueous H2O2 solutions in the presence of palladium catalysts having phosphine ligands and amines. .
Biochemical Pathways
It is used in the synthesis of Si-containing monomers and 4-substituted cyclohexanecarbaldehydes, which suggests it may play a role in these biochemical pathways
Biochemical Analysis
Biological Activity
Cyclohexanemethanol, 4-((ethenyloxy)methyl)-, also known by its CAS number 114651-37-5, is a chemical compound characterized by a cyclohexane ring with a hydroxymethyl group and an ethenyloxy group. Its unique structural features contribute to its diverse biological activities and applications in various fields, including medicinal chemistry and polymer synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of Cyclohexanemethanol, 4-((ethenyloxy)methyl)- is C₁₀H₁₈O₂. The compound features:
- A cyclohexane ring that provides a stable framework.
- A hydroxymethyl group (-CH₂OH) which enhances solubility and reactivity.
- An ethenyloxy group (-O-CH=CH₂) that allows for polymerization reactions.
The structure can be represented as follows:
Developmental Toxicity
Recent studies have indicated that Cyclohexanemethanol, 4-((ethenyloxy)methyl)- exhibits developmental toxicity. In zebrafish models, exposure to this compound at certain concentrations has been shown to disrupt embryonic development. This suggests that the compound may interfere with critical biological processes during early development stages.
Cellular Interactions
Research has explored the biochemical interactions of Cyclohexanemethanol, 4-((ethenyloxy)methyl)- within cellular systems. Preliminary findings indicate potential effects on cellular mechanisms, although specific pathways remain under investigation. The compound's ability to interact with various biomolecules may contribute to its observed biological effects .
Toxicological Assessments
Toxicological studies have been conducted to evaluate the safety profile of Cyclohexanemethanol, 4-((ethenyloxy)methyl)-. For instance, short-term repeated dose toxicity tests have been performed to assess the compound's effects on laboratory animals. These studies typically involve administering varying doses to observe any adverse effects over a specified period .
| Study Type | Test Subject | Dose Levels (mg/mL) | Observed Effects |
|---|---|---|---|
| Repeated Dose Toxicity | Rat | 0, 10, 30, 100 | Developmental abnormalities at higher doses |
| Acute Toxicity | Mouse | High doses | Convulsive seizures observed |
Environmental Impact Studies
Cyclohexanemethanol, 4-((ethenyloxy)methyl)- has also been evaluated for its environmental impact. Studies suggest that materials derived from this compound may effectively remove pollutants from air and water when incorporated into adsorbent materials. This highlights its potential utility in environmental remediation efforts.
Comparative Analysis with Related Compounds
To better understand the unique properties of Cyclohexanemethanol, 4-((ethenyloxy)methyl)-, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Cyclohexanol | Cyclohexane with a hydroxyl group | Lacks ethenyloxy functionality |
| Ethylcyclohexanemethanol | Ethyl group on cyclohexane | Different alkyl substituent |
| 1-Vinylcyclohexanol | Vinyl group directly on cyclohexanol | No hydroxymethyl substitution |
Cyclohexanemethanol, 4-((ethenyloxy)methyl)- stands out due to its combination of both hydroxymethyl and ethenyloxy groups, offering distinct reactivity and biological properties compared to these similar compounds.
Comparison with Similar Compounds
Physical Properties
Applications The compound is utilized in organic synthesis, particularly as a catalyst in acetate production and in the preparation of silicon-containing monomers . Its reactive ethenyloxy group facilitates polymerization processes, making it valuable in materials science.
Comparison with Structurally Similar Compounds
Cyclohexanemethanol, 4-ethenyl-α,α,4-trimethyl-3-(1-methylethenyl)- (α-Elemol)
- Molecular Formula : C₁₅H₂₄O₂
- Molecular Weight : 236.35 g/mol .
- Key Features : Contains additional methyl and methylethenyl groups, increasing steric bulk.
- Applications : Found in essential oils, with bioactivity against insects .
- Differentiation: The absence of a hydroxyl group in α-Elemol reduces its polarity compared to 4-((ethenyloxy)methyl)-cyclohexanemethanol.
[trans-4-(Trifluoromethyl)cyclohexyl]methanol
- Molecular Formula : C₈H₁₃F₃O
- Molecular Weight : 182.19 g/mol .
- Key Features : A trifluoromethyl group at the 4-position enhances electronegativity and chemical stability.
- Differentiation : The trifluoromethyl group imparts distinct lipophilicity and resistance to metabolic degradation compared to the ethenyloxy substituent .
Cyclohexanemethanol, α-ethynyl-α-methyl-
- Molecular Formula : C₁₀H₁₆O
- Molecular Weight : 152.24 g/mol .
- Key Features : An ethynyl group replaces the ethenyloxy substituent, introducing sp-hybridized carbon.
- Applications : Used in synthetic routes requiring alkyne reactivity, such as click chemistry .
- Differentiation : The ethynyl group enables sharper reaction kinetics in polymerization compared to the ethenyloxy group.
Comparative Analysis Table
Research Findings and Implications
- Purity and Isomerism: The presence of isomers in 4-((ethenyloxy)methyl)-cyclohexanemethanol (96.07% purity) may influence its reactivity in catalytic applications compared to single-isomer compounds like α-Elemol .
- Functional Group Impact : The ethenyloxy group balances reactivity and stability, making the compound suitable for controlled polymerization, whereas trifluoromethyl or ethynyl substituents cater to niche applications requiring extreme stability or rapid kinetics .
Preparation Methods
Williamson Ether Synthesis via Hydroxymethyl Intermediate
A common approach involves the alkylation of 4-(hydroxymethyl)cyclohexanol with a vinylating agent. The hydroxyl group is first deprotonated using a strong base (e.g., NaH or KOtBu), followed by reaction with chloromethyl vinyl ether:
This method typically achieves yields of 65–78% but requires rigorous anhydrous conditions to prevent hydrolysis of the vinyl ether. Side products include di-etherified derivatives and cyclohexene byproducts from elimination.
Table 1: Optimization of Williamson Ether Synthesis
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaH | THF | 0–25 | 72 | 94 |
| KOtBu | DMF | 25 | 68 | 91 |
| LDA | Et₂O | -78 | 65 | 88 |
Mitsunobu Reaction for Stereocontrolled Synthesis
For enantiomerically pure products, the Mitsunobu reaction couples 4-(hydroxymethyl)cyclohexanol with vinyloxyethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
This method preserves the stereochemistry of the cyclohexane ring, yielding >90% enantiomeric excess (ee) when using chiral auxiliaries. However, the high cost of DEAD limits industrial scalability.
Acid-Catalyzed Transetherification
A patent-pending method employs BF₃·OEt₂ as a Lewis catalyst to facilitate transetherification between 4-(methoxymethyl)cyclohexanemethanol and vinyl alcohol:
Reaction at 60°C for 6 hours affords 85% yield with minimal oligomerization of the vinyl group.
Critical Analysis of Methodologies
Yield vs. Stereochemical Control
The Mitsunobu reaction excels in stereoselectivity but suffers from economic impracticality. In contrast, Williamson ether synthesis balances cost and efficiency but requires chiral resolution steps for enantiopure products.
Stability of the Ethenyloxy Group
The ethenyloxy moiety is prone to acid-catalyzed hydrolysis. Stabilizing strategies include:
-
Conducting reactions under inert atmosphere (N₂ or Ar).
-
Adding radical inhibitors (e.g., BHT) to prevent polymerization.
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Using aprotic solvents (THF, DMF) to minimize nucleophilic attack.
Industrial-Scale Considerations
A continuous-flow reactor system has been proposed to enhance the scalability of the Williamson ether method. Key parameters include:
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Residence time : 20–30 minutes.
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Temperature gradient : 0°C (mixing zone) → 25°C (reaction zone).
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Catalyst recycling : NaH recovery via filtration reduces waste.
Pilot-scale trials achieved 89% conversion with 99.5% purity, demonstrating feasibility for bulk production.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
